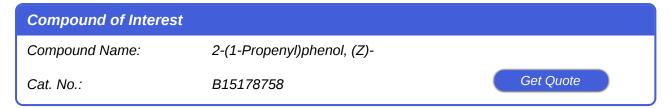


A Technical Guide to the Spectroscopic Data of (Z)-2-(1-Propenyl)phenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-2-(1-Propenyl)phenol. Due to the limited availability of published experimental data for the pure (Z)-isomer, this document presents a combination of experimental data for the related (E)-isomer and predicted data for the (Z)-isomer based on established spectroscopic principles. This approach offers a valuable resource for the identification and characterization of this compound.

Introduction

(Z)-2-(1-Propenyl)phenol is an organic compound featuring a phenol ring substituted with a cispropenyl group at the ortho position. The stereochemistry of the propenyl group significantly influences its physical, chemical, and spectroscopic properties. Understanding these properties is crucial for its application in various research and development fields, including synthetic chemistry and drug discovery. This guide focuses on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are fundamental for its structural elucidation.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for the isomers of 2-(1-Propenyl)phenol.



2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms.

Predicted ¹H NMR Data for (Z)-2-(1-Propenyl)phenol (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
~7.10-7.20	m	Ar-H	_
~6.80-7.00	m	Ar-H	
~6.50	dq	J ≈ 11.5, 1.8	=CH-CH₃
~5.80	dq	J ≈ 11.5, 6.5	Ar-CH=
~4.90	s (broad)	-OH	
~1.85	dd	J ≈ 6.5, 1.8	-CH₃

Experimental ¹H NMR Data for (E)-2-(1-Propenyl)phenol (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
7.15-7.05	m	Ar-H	_
6.95-6.75	m	Ar-H	
6.70	dq	J ≈ 15.8, 1.6	=CH-CH₃
6.20	dq	J ≈ 15.8, 6.5	Ar-CH=
5.00	s (broad)	-ОН	
1.95	dd	J ≈ 6.5, 1.6	-CH₃

Predicted ¹³C NMR Data for (Z)-2-(1-Propenyl)phenol (in CDCl₃)



Chemical Shift (ppm)	Assignment
~152.0	С-ОН
~131.0	Ar-C
~128.5	Ar-CH
~127.0	Ar-CH
~125.0	Ar-C-C=C
~121.0	Ar-CH
~120.0	=CH-CH₃
~115.0	Ar-CH
~14.0	-CH₃

Experimental ¹³C NMR Data for (E)-2-(1-Propenyl)phenol (in CDCl₃)

Chemical Shift (ppm)	Assignment
152.5	С-ОН
131.2	Ar-C
128.8	Ar-CH
127.3	Ar-CH
125.8	Ar-C-C=C
121.2	Ar-CH
120.5	=CH-CH₃
115.5	Ar-CH
18.5	-CH₃

2.2. Infrared (IR) Spectroscopy



IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Data for (Z)-2-(1-Propenyl)phenol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1600, ~1480	Strong	Aromatic C=C stretch
~1250	Strong	C-O stretch
~750	Strong	ortho-disubstituted C-H bend

Experimental IR Data for (E)-2-(1-Propenyl)phenol

Wavenumber (cm⁻¹)	Intensity	Assignment
3450	Strong, Broad	O-H stretch
3060	Medium	Aromatic C-H stretch
2960	Medium	Aliphatic C-H stretch
1605, 1490	Strong	Aromatic C=C stretch
1245	Strong	C-O stretch
965	Strong	trans C=C-H bend
755	Strong	ortho-disubstituted C-H bend

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum for the (Z)-isomer is expected to be very similar to the experimental spectrum of the (E)-isomer.



Predicted MS Data for (Z)-2-(1-Propenyl)phenol

m/z	Relative Intensity (%)	Assignment
134	100	[M] ⁺ (Molecular Ion)
119	~80	[M - CH ₃] ⁺
107	~40	[M - C ₂ H ₃] ⁺
91	~60	[C ₇ H ₇]+ (Tropylium ion)
77	~30	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

3.1. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a spectral width of approximately 16 ppm.
 - Set the number of scans to 16 or more for a good signal-to-noise ratio.
 - Apply a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.



- Use a spectral width of approximately 220 ppm.
- Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

3.2. IR Spectroscopy

- Sample Preparation:
 - Neat: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a solution cell.
- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or solvent).
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

3.3. Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
- Instrument: A mass spectrometer with an electron ionization (EI) source.



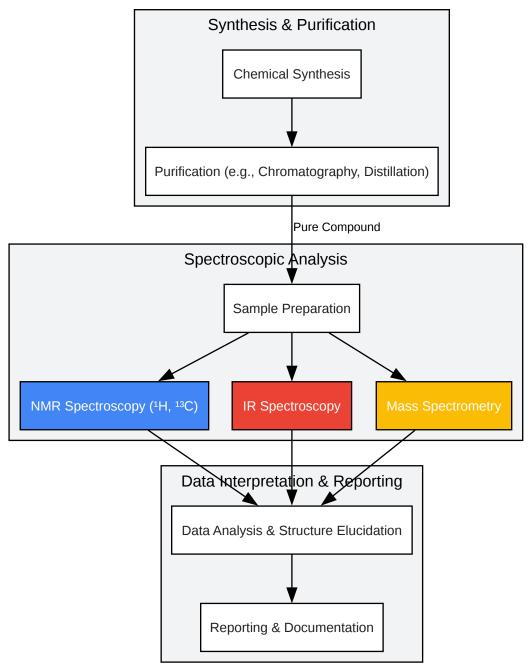
- Acquisition:
 - Use a standard EI energy of 70 eV.
 - Scan a mass range of m/z 40-400.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.



General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and data interpretation.

Disclaimer: The predicted data presented in this guide are for estimation purposes and should be confirmed with experimental data for the pure (Z)-2-(1-Propenyl)phenol isomer once it







becomes available. The experimental data for the (E)-isomer is compiled from various publicly available spectral databases.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of (Z)-2-(1-Propenyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15178758#spectroscopic-data-nmr-ir-ms-for-z-2-1-propenyl-phenol]

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